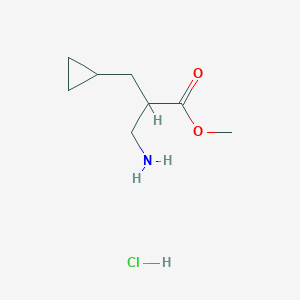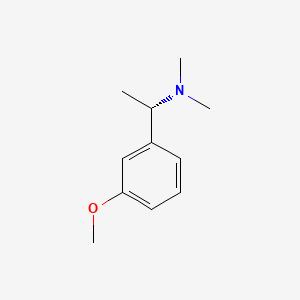
2-(Methylamino)quinoline-4-carbonitrile
Descripción general
Descripción
2-(Methylamino)quinoline-4-carbonitrile, also known as MAQC, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular weight of 183.21 g/mol .
Molecular Structure Analysis
The molecular formula of 2-(Methylamino)quinoline-4-carbonitrile is C11H9N3 . The InChI code is 1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) .Aplicaciones Científicas De Investigación
Cancer Treatment Research
2-(Methylamino)quinoline-4-carbonitrile derivatives have shown significant promise in cancer treatment research. A notable study discusses the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase activity. These compounds exhibit potent inhibitory effects on HER-2 kinase and demonstrate enhanced activity against HER-2 positive cells, suggesting potential applications in cancer therapies (Tsou et al., 2005).
Synthesis and Chemical Properties
Another significant area of application is in the development of novel synthetic pathways and understanding the chemical properties of 2-(Methylamino)quinoline-4-carbonitrile compounds. A study details the synthesis of highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, showcasing the versatility of these compounds in chemical synthesis (Pratap & Ram, 2007).
Photovoltaic Applications
Research also extends into the field of renewable energy, particularly in the development of organic photovoltaic materials. A study investigates the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in the fabrication of organic–inorganic photodiodes (Zeyada et al., 2016).
Corrosion Inhibition
2-(Methylamino)quinoline-4-carbonitrile derivatives have been explored as corrosion inhibitors. Studies demonstrate their effectiveness in protecting metals like mild steel in acidic environments. This application is crucial in industries where metal corrosion can lead to significant economic losses and safety hazards (Singh et al., 2016).
DNA Detection
These compounds have also been investigated for their potential in biological applications, such as DNA detection. A study on novel aminated benzimidazo[1,2-a]quinolines, which are derivatives of 2-(Methylamino)quinoline-4-carbonitrile, shows that they can act as fluorescent probes for DNA, indicating potential applications in biochemical research and medical diagnostics (Perin et al., 2011).
Direcciones Futuras
The future directions for research on 2-(Methylamino)quinoline-4-carbonitrile could include exploring its potential biological activities and developing more efficient synthesis methods. Given the biological activities exhibited by quinoline derivatives, this compound could be a promising candidate for drug development .
Propiedades
IUPAC Name |
2-(methylamino)quinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-13-11-6-8(7-12)9-4-2-3-5-10(9)14-11/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYBPQWMMTFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)quinoline-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1422869.png)








![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)
![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)
